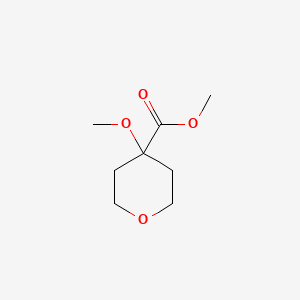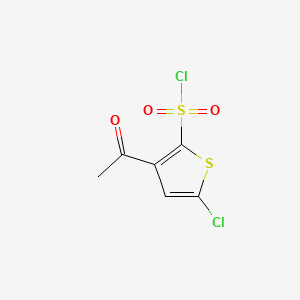![molecular formula C13H14N2O3 B596965 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid CAS No. 1272755-83-5](/img/structure/B596965.png)
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid is a research chemical with the CAS number 1272755-83-5 . It has a molecular weight of 246.26 and a molecular formula of C13H14N2O3 . The compound is also known by its IUPAC name, 2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C(=O)O . This indicates that the compound contains a diazaspiro[3.4]octane ring attached to a benzoic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.26 and a molecular formula of C13H14N2O3 . It has a complexity of 378, a topological polar surface area of 78.4, and a XLogP3 of -1.3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Aplicaciones Científicas De Investigación
Benzoic Acid as Food and Feed Additives
Benzoic acid is recognized for its antibacterial and antifungal properties, making it a common preservative in foods and feeds. Studies indicate that appropriate levels of benzoic acid can enhance gut functions, influencing enzyme activity, redox status, immunity, and microbiota in animal models. However, excessive administration may impair gut health, underscoring the importance of dosage control in applications (Mao et al., 2019).
Synthesis and Characterization of Benzoic Acid Derivatives
Research into salicylic acid derivatives, chemically related to benzoic acid, demonstrates their potential in developing new therapeutic agents. For example, a novel derivative showed promise as an alternative to acetylsalicylic acid due to its COX-2 specificity, lower toxicity, and beneficial effects in anti-inflammatory and analgesic activities. This underscores the versatility of benzoic acid derivatives in medicinal chemistry and drug development (Tjahjono et al., 2022).
Pharmacokinetic Analysis
A detailed pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) elucidates the metabolic pathways and helps assess dietary exposures. Such studies are crucial for understanding the safety and efficacy of benzoic acid as a food preservative, providing a scientific basis for regulatory standards (Hoffman & Hanneman, 2017).
Antioxidant and Antimicrobial Properties
The antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids, including benzoic acid, have been extensively reviewed. These compounds exhibit significant biological activities, influencing their potential use in pharmaceuticals, food preservation, and treatment of diseases. The review highlights the importance of structural differences among carboxylic acids in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Practical Synthesis for Drug Development
In synthetic chemistry, research on the efficient synthesis of compounds structurally related to benzoic acid, like 2-Fluoro-4-bromobiphenyl, highlights the ongoing need for novel methodologies in drug development. These synthetic pathways can lead to the production of key intermediates for pharmaceuticals, demonstrating the relevance of benzoic acid derivatives in creating effective and affordable medications (Qiu et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid is the Somatostatin receptor subtype 5 (SSTR5) . SSTR5 has emerged as a novel attractive drug target for type 2 diabetes mellitus .
Mode of Action
The exact mode of action of 2-(7-Oxo-5,8-diazaspiro[3It is known that the compound interacts with its target, sstr5, and induces changes that could potentially influence the progression of type 2 diabetes mellitus .
Biochemical Pathways
The specific biochemical pathways affected by 2-(7-Oxo-5,8-diazaspiro[3Given its target, it can be inferred that the compound likely influences pathways related to glucose metabolism and insulin secretion .
Result of Action
The molecular and cellular effects of 2-(7-Oxo-5,8-diazaspiro[3Given its target, it can be inferred that the compound likely has effects on glucose metabolism and insulin secretion .
Propiedades
IUPAC Name |
2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-10(14-13(15-11)6-3-7-13)8-4-1-2-5-9(8)12(17)18/h1-2,4-5,10,14H,3,6-7H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSMEPFANLLALV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)
![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)











